gamma-Caprolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

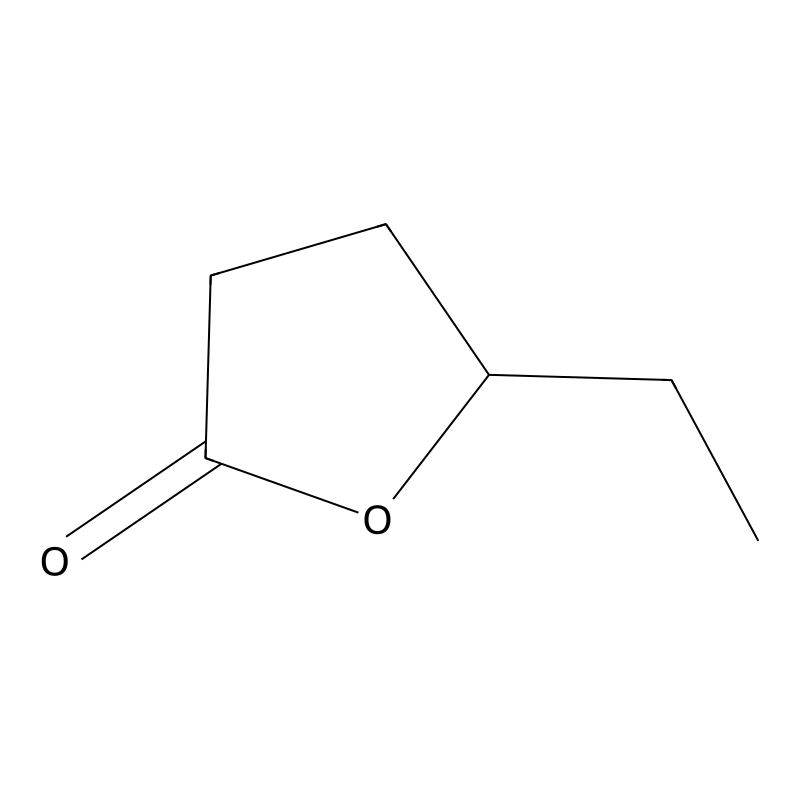

Gamma-Caprolactone is a cyclic ester, specifically a gamma-lactone, characterized by its molecular formula . It is a colorless liquid with a sweet, floral aroma and is known for its hydrophobic properties, being practically insoluble in water but miscible with many organic solvents. This compound is a derivative of caprolactone and is recognized for its role as a human blood serum metabolite . Gamma-Caprolactone has garnered interest in various fields due to its unique chemical structure and properties.

Biocontrol

- Enhancing beneficial bacteria: Research suggests gamma-caprolactone can stimulate the growth of specific bacterial strains like Rhodococcus erythropolis. These bacteria have been shown to exhibit quorum quenching properties, which can disrupt communication between harmful bacteria, potentially aiding plant health in agricultural settings PubChem: ).

Material Science

- Developing new thermosets: Gamma-caprolactone can be used as a building block in the creation of novel thermosetting materials. Studies have explored its potential for use in cationic copolymerization, leading to thermosets with improved properties like reduced shrinkage ScienceDirect: [g-caprolactone as a comonomer for the cationic copolymerization of diglycidyl ether of bisphenol a ON ScienceDirect sciencedirect.com].

Notably, it can also be involved in cationic copolymerization with other monomers, which enhances the properties of epoxy resins and other polymeric materials .

Gamma-Caprolactone can be synthesized through several methods:

- Baeyer-Villiger Oxidation: This method involves the oxidation of cyclohexanone using peracetic acid to yield gamma-Caprolactone as a product.

- Ring-Opening Polymerization: Utilizing organic catalysts or Sn(Oct)2 for the polymerization of epsilon-caprolactone can also facilitate the formation of gamma-Caprolactone derivatives .

- Ammonolysis: Treating caprolactone with ammonia at elevated temperatures results in the formation of lactams, which can subsequently yield gamma-Caprolactone .

Gamma-Caprolactone finds applications across various industries:

- Polymer Production: It serves as a monomer for producing polycaprolactone and other specialized polymers used in medical sutures and biodegradable plastics.

- Cosmetics: Its pleasant aroma makes it suitable for use in fragrances and personal care products.

- Coatings: Employed in coatings and adhesives due to its ability to enhance properties when copolymerized with other materials .

Research has focused on the interactions of gamma-Caprolactone with atmospheric radicals, particularly hydroxyl and chlorine radicals. These studies aim to understand its reactivity under environmental conditions, which has implications for atmospheric chemistry and pollutant behavior . The formation of peroxyacyl nitrates from these interactions highlights potential environmental impacts.

Gamma-Caprolactone shares structural similarities with several other lactones. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Epsilon-Caprolactone | Cyclic Ester | Seven-membered ring; widely used in polymer production |

| Alpha-Caprolactone | Cyclic Ester | Chiral compound; used in fragrances |

| Beta-Caprolactone | Cyclic Ester | Less common; potential applications in specialty polymers |

| Delta-Caprolactone | Cyclic Ester | Found in heated milk fat; distinct aroma profile |

Uniqueness of Gamma-Caprolactone:

- The presence of an ethyl group at position 5 distinguishes gamma-Caprolactone from its analogs.

- Its specific applications in both biological systems and industrial processes make it particularly valuable compared to other caprolactones.

Gamma-caprolactone, a six-membered cyclic ester with molecular formula C6H10O2 and molecular weight of 114.142 g/mol, represents an important chemical intermediate in various industrial applications [1]. The Baeyer-Villiger oxidation reaction serves as the primary synthetic pathway for gamma-caprolactone production, involving the oxidative transformation of cyclic ketones into corresponding lactones [13].

The reaction mechanism of Baeyer-Villiger oxidation proceeds through several distinct steps. Initially, a peroxyacid protonates the oxygen of the carbonyl group in the cyclic ketone, making it more susceptible to nucleophilic attack [13] [19]. Subsequently, the peroxyacid attacks the carbonyl carbon, forming what is known as the Criegee intermediate [13]. Through a concerted mechanism, one substituent on the ketone migrates to the peroxide oxygen while the carboxylic acid leaves, with this migration step generally considered the rate-determining step of the reaction [13] [19].

The migratory aptitude in Baeyer-Villiger oxidation follows a specific order: tertiary > secondary > aryl > primary alkyl groups [13]. This selectivity is governed by both primary and secondary stereoelectronic effects that control the reaction outcome [19]. The primary stereoelectronic effect requires the oxygen-oxygen bond in the peroxide group to be antiperiplanar to the migrating group, facilitating optimal orbital overlap [13]. The secondary stereoelectronic effect necessitates that the lone pair on the hydroxyl oxygen be antiperiplanar to the migrating group [19].

For gamma-caprolactone synthesis specifically, cyclohexanone serves as the typical starting material, which undergoes oxidation to form the corresponding lactone [2]. Research findings indicate that various catalysts can enhance this transformation, with Sn-supported catalysts showing particular promise [2]. Studies have demonstrated that Sn/MCM-41 catalysts with Sn loading up to 15 wt% can effectively catalyze the Baeyer-Villiger oxidation of cyclohexanone, with the highest yields observed in acetonitrile as solvent [2].

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Sn Loading | 15 wt% | Maximum yield at this loading; decreased yield at higher loadings |

| Solvent | Acetonitrile | Higher yield compared to MTBE, ethylene glycol, or 1,4-dioxane |

| Temperature | 343 K | Higher temperatures decrease yield and selectivity |

| Cyclohexanone/H2O2 ratio | 2:1 | Optimal ratio for maximum yield |

Table 1: Optimal conditions for Baeyer-Villiger oxidation of cyclohexanone to lactones using Sn/MCM-41 catalysts [2].

Enzymatic approaches to Baeyer-Villiger oxidation have also been explored, utilizing Baeyer-Villiger monooxygenases (BVMOs) or hydrolases with perhydrolase activity [14]. The enzymatic pathway differs from chemical methods, as BVMOs employ flavin cofactors and molecular oxygen rather than peroxyacids [14]. This biocatalytic approach offers advantages in terms of selectivity and environmentally friendly conditions, though industrial implementation remains limited by enzyme stability and cofactor regeneration challenges [14].

Catalytic Ring-Opening Polymerization Techniques

Gamma-caprolactone can undergo ring-opening polymerization (ROP) to form polyesters with diverse applications [3]. The catalytic ring-opening polymerization of gamma-caprolactone represents a significant area of research due to its potential to create functional biodegradable polymers [3] [10]. Various catalytic systems have been developed to control this polymerization process, with mechanisms varying based on the catalyst type employed [9].

Cationic ring-opening polymerization (CROP) of lactones employs metallocene/borate catalytic systems, with detailed density functional theory (DFT) investigations revealing the reaction pathway [15]. The mechanism involves an active chain-end process with O-alkyl bond cleavage during polymerization [15]. Research has shown that counteranions like [MeB(C6F5)3]- and [B(C6F5)4]- influence the initial process by stabilizing cationic species through non-covalent interactions, with [MeB(C6F5)3]- providing more effective stabilization by 24.3 kJ/mol [15].

The propagation steps in CROP represent the rate-determining steps of the polymerization, with calculated free-energy barriers of 61.4-71.2 kJ/mol in the presence of counteranions and 73.9-80.6 kJ/mol without them [15]. The presence of counteranions significantly affects the polymerization rate, lowering energy barriers by up to 20 kJ/mol in later propagation steps [15].

Organic catalysts have also been explored for ring-opening polymerization of lactones [9]. Sulfonic acids like trifluoromethane and methane sulfonic acids can catalyze the ring-opening of caprolactones through a bifunctional activation mechanism [9]. Computational studies at the DFT level have revealed that these sulfonic acids activate both the monomer and the alcohol initiator during nucleophilic addition [9]. During ring-opening, they facilitate the cleavage of the endo C-O bond of the tetrahedral intermediate with concurrent proton transfer, acting as proton shuttles via their acidic hydrogen atoms and basic oxygen atoms [9].

Enzymatic catalysis offers another approach to ring-opening polymerization of gamma-caprolactone [21]. Lipase B from Candida antarctica (CALB), particularly when immobilized on macroporous resin (Novozyme 435), has demonstrated activity toward lactone polymerization [21]. However, research has shown that with gamma-acyloxy-epsilon-caprolactones, CALB exhibits activity not only toward the lactone but also toward the gamma-ester, leading to rearrangement of the monomers to gamma-acyloxyethyl-gamma-butyrolactone [21]. The selectivity between lactone polymerization and rearrangement depends on the substituent in the gamma position [21].

Recent advances have addressed a major limitation of traditional ROP techniques—the requirement for moisture-free conditions [22]. Innovative approaches now allow for ROP in the presence of water impurities, with two notable methods developed: using a vacuum oven to evaporate water from traditional ROP reactions with stannous octoate catalyst, or employing titanium isopropoxide to simultaneously quench residual water and catalyze ROP [22]. These methods can tolerate up to 750 ppm of water impurities while maintaining good control over molecular weight distributions (Đ < 1.5) and achieving quantitative conversions [22].

Green Chemistry Approaches in Gamma-Caprolactone Synthesis

The principles of green chemistry have increasingly influenced the development of sustainable synthetic routes for gamma-caprolactone production [23]. These approaches aim to minimize environmental impact through atom economy, reduced waste generation, and the use of renewable feedstocks [23]. The implementation of green chemistry in gamma-caprolactone synthesis encompasses several strategies that align with sustainable development goals [16].

One promising green approach involves the production of gamma-caprolactone from renewable biomass feedstocks rather than petroleum-derived precursors [7] [16]. Research has demonstrated the feasibility of producing gamma-caprolactone from agricultural residues such as corn stover through a bio-based route [16]. This process converts biomass to glucose, which is then transformed to fructose, 5-hydroxymethyl furfural (HMF), and ultimately to 1,6-hexanediol before conversion to gamma-caprolactone [7]. Techno-economic analyses of this bio-based production route indicate that it could be competitive with conventional hydrocarbon-based processes when major by-products are valorized, while offering a lower environmental impact through reduced greenhouse gas emissions [16].

The development of heterogeneous catalysts for gamma-caprolactone synthesis represents another green chemistry approach [4]. Non-noble, supported copper catalysts have shown efficacy in transforming bio-based lactones, including gamma-caprolactone [4]. Studies have demonstrated that CuO/Al2O3 catalysts with high dispersion of the metal phase and low copper nanoparticle size are particularly effective for these transformations [4]. These catalytic systems can operate under relatively mild conditions (low hydrogen pressure of 1 bar) while maintaining high selectivity (>99%) toward desired products [4].

Lewis acid catalysis offers a green alternative for gamma-caprolactone synthesis through the rearrangement of epsilon-caprolactone [20]. This one-step conversion process employs various Lewis acids including metal triflates such as AgOTf, Cu(OTf)4, Hf(OTf)4, and Nb(OTf)5 [20]. The reaction can be conducted under solvent-free conditions or in green solvents like acetic acid, dioxane, or tetrahydrofuran [20]. This approach demonstrates high atom economy, with yields of gamma-caprolactone reaching 91-99% and purity of 99%, making it suitable for large-scale industrial production [20].

| Lewis Acid Catalyst | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sc(OTf)3 (1 mol%) | 100°C, no solvent, 4h | 91 | 99 |

| AgOTf (10 mol%) | 250°C, normal octane, 16h | 95 | 99 |

| Nb(OTf)5 (0.5 mol%) | 120°C, tetrahydrofuran, 12h | 99 | 99 |

| W(OTf)6 (2 mol%) | 150°C, no solvent, 10h | 97 | 99 |

Table 2: Green synthesis of gamma-caprolactone using Lewis acid catalysts [20].

Biocatalytic approaches represent perhaps the greenest methodology for gamma-caprolactone synthesis [12] [14]. Enzymatic Baeyer-Villiger oxidations using Baeyer-Villiger monooxygenases or hydrolases with perhydrolase activity can convert cyclic ketones to lactones under mild conditions using oxygen as the oxidant rather than stoichiometric chemical oxidants [14]. Additionally, gamma-caprolactone has been identified as a substrate for paraoxonase 1 (PON1), suggesting potential biocatalytic pathways for its production or transformation [1]. These enzymatic approaches operate under ambient conditions, in aqueous media, and with high selectivity, aligning perfectly with green chemistry principles [12].

Scaling Challenges in Continuous Flow Production Systems

Continuous flow production systems offer numerous advantages for gamma-caprolactone synthesis, including improved process control, enhanced safety, and potential for process intensification [11]. However, scaling these systems from laboratory to industrial production presents several significant challenges that must be addressed [5] [11].

One primary challenge in continuous flow production of gamma-caprolactone involves heat and mass transfer control [24]. As reaction volumes increase in scaled-up systems, maintaining uniform temperature distribution becomes increasingly difficult [24]. This is particularly critical for exothermic reactions like Baeyer-Villiger oxidation, where temperature control directly impacts selectivity and yield [2] [24]. Research has shown that higher reaction temperatures can decrease both the yield and selectivity of lactone formation, necessitating precise thermal management in continuous flow systems [2].

Material compatibility represents another significant challenge in continuous flow production of gamma-caprolactone [11]. The custom-designed reactors typically use perfluoroalkoxy alkane (PFA) tubing that must be regularly replaced to prevent cross-contamination [11]. This requirement adds complexity to the maintenance and operation of continuous flow systems, particularly at industrial scales where reactor volumes are substantially larger [11].

Residence time optimization presents a third major challenge in continuous flow production [5]. Studies on the continuous biocatalytic production of lactones have demonstrated the importance of residence time control [5]. For instance, research on the enzymatic hydrolysis of epsilon-caprolactone achieved 94% conversion to 6-hydroxycaproic acid with a residence time of 10 minutes in a packed bed reactor at 37°C [5]. However, for other lactones like gamma-butyrolactone, increasing residence time from 10 to 20 minutes only marginally improved conversion from 36% to 42% [5]. These findings highlight the substrate-specific nature of optimal residence times and the need for careful optimization in continuous flow systems.

The implementation of segmented flow strategies presents additional complexity in continuous flow production systems [5]. For reactions requiring gaseous reagents, such as oxygen for biocatalytic oxidations, a segmented air-liquid flow approach may be necessary to ensure constant supply of the gaseous component [5]. Research on continuous flow synthesis involving epsilon-caprolactone demonstrated the use of a 50:50 substrate solution/air flow directed into packed bed reactors containing immobilized enzymes [5]. While effective, this approach introduces additional parameters that must be carefully controlled during scale-up.

Recirculation strategies may be necessary to achieve desired conversions in continuous flow systems, adding another layer of complexity [5]. Studies have shown that recirculation of reaction mixtures through serial packed bed reactors can significantly increase conversion, with one study demonstrating an increase from 9% to 77% conversion after four residence times [5]. However, implementing recirculation at industrial scale requires additional pumping capacity, pressure control, and monitoring systems [5] [11].

Despite these challenges, continuous flow production offers significant advantages for gamma-caprolactone synthesis [24]. Research comparing continuous flow versus batch operation for lactone production has demonstrated higher conversion and selectivity in flow systems, attributed to reduced reversible deactivation of catalyst sites by product inhibition [24]. Additionally, productivity and turnover frequency can be substantially improved in continuous flow, with one study reporting a productivity of 5.2 mmol g-1h-1 and turnover frequency of 14.5 h-1 in flow compared to 1.37 mmol g-1h-1 and 3.6 h-1 in batch [24].

Purification Strategies and Quality Control Metrics

The purification of gamma-caprolactone represents a critical step in its industrial production, ensuring the removal of impurities that could affect downstream applications [6] [8]. Various purification strategies have been developed, with distillation under reduced pressure serving as the predominant method [6] [8].

A two-step distillation process has proven effective for gamma-caprolactone purification [6]. In this approach, the first distillation step employs an evaporator with a rectification column containing packing material with a pressure drop of less than 2.5 mbar per theoretical tray [6]. The crude gamma-caprolactone is supplied to this rectification column, with low-boiling impurities carried off as top product [6]. The bottom product from this first step is then supplied to a second distillation step, where high-boiling impurities are separated [6]. This two-step process has demonstrated the ability to produce gamma-caprolactone with purity exceeding 99.9% by weight [6].

Alternative purification approaches include alkali treatment and/or heat treatment followed by simple distillation [8]. Research on epsilon-caprolactone purification, which can be applied to gamma-caprolactone, has shown that treating the distillate from an initial purification column with alkali and/or heat treatment at temperatures of 130°C or higher in an inert gas atmosphere, followed by distillation using a column of five stages or less, can produce high-quality lactone suitable for polymer applications [8]. This approach offers advantages in terms of reduced equipment requirements and energy consumption compared to repetitious purifying distillation in large columns [8].

Quality control metrics for gamma-caprolactone typically include several key parameters that must be monitored to ensure product quality [18] [25]. Chromatographic analysis, particularly gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS), serves as the primary analytical technique for gamma-caprolactone purity determination [18] [20] [25].

| Quality Control Parameter | Analytical Method | Acceptance Criteria |

|---|---|---|

| Purity | Gas Chromatography | ≥99% |

| Water Content | Karl Fischer Titration | ≤0.20% |

| Residual Solvents | 1H-NMR or Headspace GC | Chloroform ≤0.46%, n-Hexane ≤0.04% |

| Color Index | Colorimetry | 0° Hazen |

| Extinction Value | Spectrophotometry | ≤0.1 |

| Permanganate Number | Titration | ≥10,000 |

Table 3: Quality control metrics for high-purity gamma-caprolactone [6] [18].

For quantitative analysis, internal standards are required for all chromatographic assays, with deuterated internal standards often employed for mass spectrometry-based methods [25]. Recovery compound areas should be at least 50% of the response found in associated reference standards [25]. Signal-to-noise ratio serves as an important quality metric, with a ratio of ≥3.3 required for a peak to be deemed quantifiable rather than baseline noise [25].

For industrial production, continuous quality monitoring is essential, with positive quality controls consisting of blank matrix samples fortified at low, medium, and high levels of the calibration range [25]. These controls are analyzed with each batch at a frequency of one set per maximum batch size of twenty samples [25]. Calculated concentrations must be within ±20% of expected values to meet acceptance criteria [25].

Advanced analytical techniques like quantitative Nuclear Magnetic Resonance (qNMR) are increasingly being employed for gamma-caprolactone assay determination [18]. This technique offers advantages in terms of accuracy and the ability to simultaneously quantify the active ingredient and impurities [18]. The assay information obtained by qNMR is often confirmed by a second independent method, such as mass balance calculation, to ensure reliability [18].

Physical Description

colourless to pale yellow liquid with a herbaceous, sweet odou

XLogP3

Boiling Point

Density

Melting Point

-18 °C

-18°C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1637 of 1841 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 204 of 1841 companies with hazard statement code(s):;

H319 (98.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]